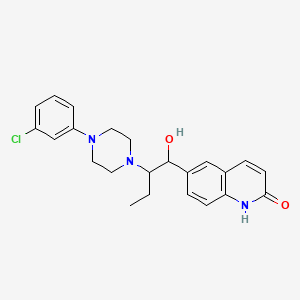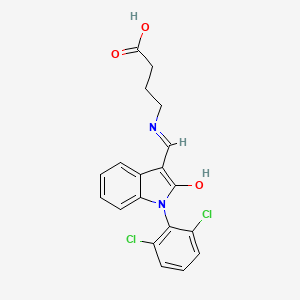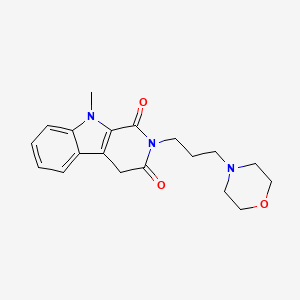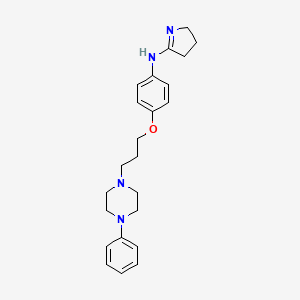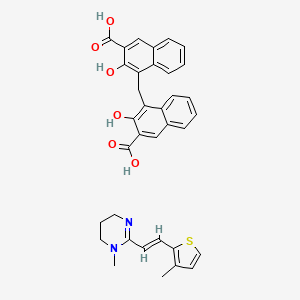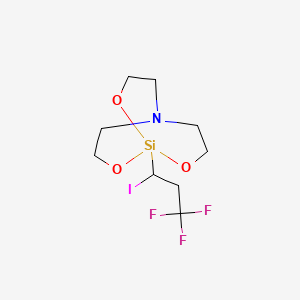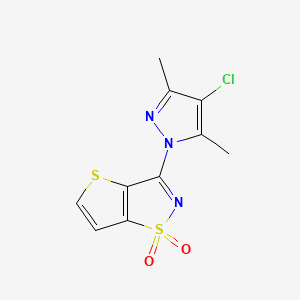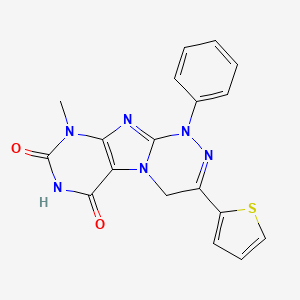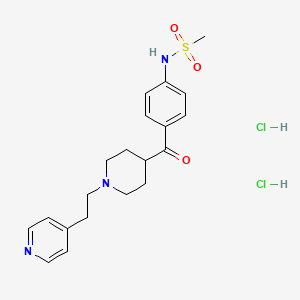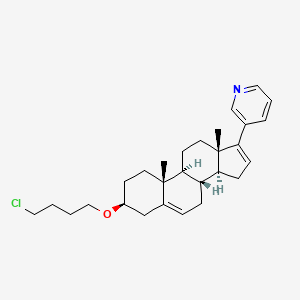
Chlorobutoxy Abiraterone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorobutoxy Abiraterone is a synthetic derivative of abiraterone, a potent inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1). This enzyme plays a crucial role in the biosynthesis of androgens, which are hormones that stimulate the growth of prostate cancer cells. This compound is designed to enhance the pharmacokinetic properties of abiraterone, making it more effective in treating prostate cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorobutoxy Abiraterone involves several steps, starting with the preparation of abiraterone. Abiraterone is synthesized by reacting diethyl (3-pyridyl)borane with 3-acetoxyandrosta-5,16-dien-17-yl trifluoromethane sulphonate in tetrahydrofuran containing bis(triphenylphosphine)palladium(II) chloride and an aqueous solution of sodium carbonate . The resulting product is then subjected to further chemical modifications to introduce the chlorobutoxy group.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent evaporation, direct compaction, and melt granulation are employed to produce the final compound .
化学反応の分析
Types of Reactions
Chlorobutoxy Abiraterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, which can have different pharmacological properties. These metabolites are often studied to understand the compound’s mechanism of action and potential side effects .
科学的研究の応用
Chlorobutoxy Abiraterone has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of CYP17A1 and its effects on androgen biosynthesis.
Medicine: Primarily used in the treatment of metastatic castration-resistant prostate cancer. .
Industry: Employed in the development of new therapeutic agents targeting androgen biosynthesis.
作用機序
Chlorobutoxy Abiraterone exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens. By blocking this enzyme, the compound reduces the production of testosterone and other androgens, thereby inhibiting the growth of prostate cancer cells. The molecular targets of this compound include the androgen receptor and various enzymes involved in the steroidogenic pathway .
類似化合物との比較
Similar Compounds
Abiraterone: The parent compound, which also inhibits CYP17A1 but has different pharmacokinetic properties.
Enzalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer.
Apalutamide: Similar to enzalutamide, it targets the androgen receptor but has a different chemical structure.
Uniqueness
Chlorobutoxy Abiraterone is unique due to its enhanced pharmacokinetic properties, which make it more effective in inhibiting androgen biosynthesis compared to its parent compound, abiraterone. Its ability to undergo various chemical reactions also allows for the formation of metabolites with potentially beneficial pharmacological properties .
特性
CAS番号 |
2484719-17-5 |
|---|---|
分子式 |
C28H38ClNO |
分子量 |
440.1 g/mol |
IUPAC名 |
3-[(3S,8R,9S,10R,13S,14S)-3-(4-chlorobutoxy)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine |
InChI |
InChI=1S/C28H38ClNO/c1-27-13-11-22(31-17-4-3-15-29)18-21(27)7-8-23-25-10-9-24(20-6-5-16-30-19-20)28(25,2)14-12-26(23)27/h5-7,9,16,19,22-23,25-26H,3-4,8,10-15,17-18H2,1-2H3/t22-,23-,25-,26-,27-,28+/m0/s1 |
InChIキー |
NLUIKYOSBJUYBG-SBBQFRTFSA-N |
異性体SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)OCCCCCl |
正規SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



